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  • Product: 1,5-Dichloro-2-iodo-3-nitrobenzene
  • CAS: 189576-09-8

Core Science & Biosynthesis

Foundational

Mechanistic Regioselectivity in the Electrophilic Aromatic Substitution of 1,5-Dichloro-2-iodo-3-nitrobenzene

Executive Summary The functionalization of highly deactivated polyhalogenated arenes represents a significant hurdle in synthetic organic chemistry. The molecule 1,5-dichloro-2-iodo-3-nitrobenzene is a prime example of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly deactivated polyhalogenated arenes represents a significant hurdle in synthetic organic chemistry. The molecule 1,5-dichloro-2-iodo-3-nitrobenzene is a prime example of a sterically congested, electronically impoverished system. It serves as a critical scaffold in the development of complex pharmacophores, including indolyldihydroxyquinone-based phosphatase inhibitors .

Performing Electrophilic Aromatic Substitution (EAS) on this substrate requires overcoming extreme inductive deactivation. As a Senior Application Scientist, approaching this synthesis requires moving beyond basic directing rules and analyzing the nuanced interplay between Steric Inhibition of Resonance (SIR) and halogen para-directing dominance. This whitepaper provides an in-depth mechanistic breakdown and a self-validating protocol for the regioselective functionalization of this complex arene.

Structural and Electronic Profiling

To predict the site of electrophilic attack, we must first map the electronic landscape of the starting material. The benzene ring is substituted at four positions:

  • C1 & C5 : Chlorine atoms (Weakly deactivating via −I , but ortho/para directing via +M lone-pair donation).

  • C2 : Iodine atom (Weakly deactivating via −I , ortho/para directing).

  • C3 : Nitro group (Strongly deactivating via both −I and −M effects, meta directing).

This leaves only two available positions for an incoming electrophile: C4 and C6 . Because the ring is heavily deactivated by the nitro group and three halogens, EAS will not proceed under standard conditions; it requires highly reactive electrophiles (e.g., NO2+​ generated in oleum) and thermal driving .

Regioselectivity Analysis: The C4 vs. C6 Competition

The crux of the mechanistic challenge lies in differentiating the kinetic barriers between attack at C4 and C6.

The C6 Position (Disfavored)

Position C6 is flanked by the two chlorine atoms (ortho to C1 and C5) and is para to the nitro group at C3.

  • Directing Effects : An electrophile attacking at C6 relies on the ortho-directing +M effects of the adjacent chlorines. However, halogens are notoriously poor ortho-directors compared to their para-directing capabilities because their strong −I effect is maximized at the proximal ortho position.

  • Resonance Deactivation : Because C6 is para to the nitro group, the resulting Wheland intermediate places a positive charge directly adjacent to the strongly electron-withdrawing −NO2​ group, leading to severe transition-state destabilization.

The C4 Position (Kinetically Favored)

Position C4 is flanked by the nitro group (C3) and a chlorine atom (C5). It is para to the chlorine at C1.

  • Directing Effects : C4 benefits from the strong para-directing +M effect of the C1 chlorine. The inductive penalty from Cl1 is minimized due to distance, allowing its resonance stabilization to dominate .

  • Steric Inhibition of Resonance (SIR) : Attack at C4 introduces severe steric strain, placing the new substituent directly adjacent to the bulky nitro group. The nitro group is already flanked by an iodine atom at C2. This "double-flanking" forces the −NO2​ group to twist completely out of the plane of the aromatic ring.

  • The Mechanistic Paradox : While steric strain usually raises activation energy, here it acts as a catalyst. By twisting out of plane, the nitro group's p -orbitals decouple from the aromatic π -system, completely nullifying its −M deactivating effect . This Steric Inhibition of Resonance (SIR) ironically stabilizes the C4 Wheland intermediate relative to the planar C6 alternative.

EAS_Mechanism cluster_paths SM 1,5-Dichloro-2-iodo-3-nitrobenzene (Highly Deactivated Ring) C4_Attack Attack at C4 (Para to Cl1, Ortho to Cl5) SM->C4_Attack Electrophile (E+) C6_Attack Attack at C6 (Ortho to Cl1, Ortho to Cl5) SM->C6_Attack Electrophile (E+) SIR_Effect Steric Inhibition of Resonance NO2 twists out of plane (-M effect neutralized) C4_Attack->SIR_Effect No_SIR Planar NO2 Strong -M deactivation High -I from ortho-Cl C6_Attack->No_SIR Favored Kinetically Favored Lower Transition State Energy SIR_Effect->Favored Disfavored Disfavored High Activation Barrier No_SIR->Disfavored

Fig 1: Mechanistic divergence in the EAS of 1,5-dichloro-2-iodo-3-nitrobenzene highlighting SIR.

Quantitative Data: Predicting Regioselectivity via NMR

To ensure experimental trustworthiness, we must establish a self-validating analytical framework. Thin-Layer Chromatography (TLC) is often insufficient for distinguishing polyhalogenated isomers. Instead, 1H -NMR provides an absolute binary readout based on the chemical shifts of the C4 and C6 protons.

Table 1: Electronic and Steric Parameters Dictating Regioselectivity

PositionDirecting InfluencesSteric EnvironmentPredicted 1H -NMR Shift (SM)Mechanistic Outcome
C4 Para to Cl(1) ( +M ), Ortho to Cl(5) ( +M )High (Flanked by −NO2​ and −Cl )~8.33 ppm (Downfield, Ortho to −NO2​ )Favored (via SIR of −NO2​ and strong Para-Cl direction)
C6 Ortho to Cl(1) ( +M ), Ortho to Cl(5) ( +M )High (Flanked by two −Cl atoms)~7.83 ppm (Upfield, Para to −NO2​ )Disfavored (Weaker Ortho-Cl direction, full −M deactivation)

Causality of the NMR Shift: The C4 proton is ortho to the nitro group. The strong magnetic anisotropy and inductive effect of the proximal oxygen atoms heavily deshield this proton, pushing it downfield. The C6 proton, being para to the nitro group, experiences significantly less deshielding.

Experimental Protocol: Forcing Nitration Workflow

The following protocol details the synthesis of 1,5-dichloro-2-iodo-3,4-dinitrobenzene via selective C4 nitration. Every step is designed with explicit chemical causality to overcome the substrate's extreme deactivation.

Step 1: Preparation of the Super-Electrophilic Medium
  • Cool 5.0 mL of fuming sulfuric acid (20% SO3​ , Oleum) to 0 °C in a dry Schlenk flask.

  • Slowly add 2.0 mL of fuming nitric acid (>90% HNO3​ ) dropwise under vigorous stirring.

  • Causality : Standard mixed acids ( HNO3​ / H2​SO4​ ) generate water as a byproduct, which establishes an equilibrium that limits the concentration of the nitronium ion ( NO2+​ ). Oleum instantly reacts with this water to form sulfuric acid, driving the equilibrium entirely to the right and ensuring 100% conversion of HNO3​ to the highly reactive NO2+​ .

Step 2: Substrate Addition & Thermal Activation
  • Add 1.0 mmol of 1,5-dichloro-2-iodo-3-nitrobenzene in small portions to the acidic mixture at 0 °C.

  • Gradually heat the reaction mixture to 85 °C and stir continuously for 12 hours.

  • Causality : While the robust C-I and C-Cl bonds are stable under these harsh conditions, the massive activation energy required to disrupt the aromaticity of this heavily deactivated ring necessitates sustained thermal driving.

Step 3: Quenching and Extraction
  • Carefully pour the cooled reaction mixture over 50 g of crushed ice to quench the oleum.

  • Extract the aqueous layer with ethyl acetate ( 3×20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3​ until gas evolution ceases and the pH is neutral. Dry over anhydrous Na2​SO4​ and concentrate under vacuum.

Step 4: Self-Validating Analytical Confirmation
  • Dissolve the crude product in CDCl3​ and obtain a 1H -NMR spectrum.

  • Validation Check : The starting material exhibits two doublets ( J≈2 Hz) at ~8.33 ppm (C4-H) and ~7.83 ppm (C6-H). A successful reaction at the kinetically favored C4 position will result in the disappearance of the 8.33 ppm signal , leaving a single sharp singlet at ~7.83 ppm. This binary readout provides absolute, self-validating proof of regioselectivity.

References

  • Title : Inhibition of Cdc25 Phosphatases by Indolyldihydroxyquinones Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title : Methods of Changing Orientation in Electrophilic Aromatic Substitution Source : Journal of the Tennessee Academy of Science URL :[Link]

  • Title : Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Physical Organic Chemistry (Steric Inhibition of Resonance) Source : Annual Reviews URL :[Link]

Protocols & Analytical Methods

Method

Application Note: 1,5-Dichloro-2-iodo-3-nitrobenzene as a Strategic Scaffold for Indole-Based Pharmaceutical Intermediates

Executive Summary In the development of targeted oncology therapeutics, the synthesis of complex heterocyclic scaffolds requires highly functionalized, predictable building blocks. 1,5-dichloro-2-iodo-3-nitrobenzene (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted oncology therapeutics, the synthesis of complex heterocyclic scaffolds requires highly functionalized, predictable building blocks. 1,5-dichloro-2-iodo-3-nitrobenzene (CAS: 189576-09-8) serves as a premier orthogonal precursor[1]. Its unique substitution pattern provides three distinct handles for chemoselective functionalization, making it exceptionally valuable for synthesizing indolyldihydroxyquinones—a class of potent, reversible inhibitors targeting Cdc25 dual-specificity phosphatases (Cdc25A, Cdc25B, and Cdc25C) which are frequently overexpressed in various cancers [2][3].

This application note details the mechanistic rationale, self-validating experimental protocols, and analytical checkpoints for utilizing this compound in advanced drug development workflows.

Mechanistic Rationale & Orthogonal Reactivity

The architectural brilliance of 1,5-dichloro-2-iodo-3-nitrobenzene lies in the differential reactivity (orthogonality) of its functional groups, allowing sequential modifications without the need for complex protecting group strategies:

  • The Iodo Group (C2): The carbon-iodine bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine bonds (~338 kJ/mol). This thermodynamic difference allows for highly selective palladium-catalyzed cross-coupling (e.g., Stille or Suzuki coupling) at the 2-position, leaving the chloro substituents completely intact [4].

  • The Nitro Group (C3): Positioned ortho to the newly alkylated C2 group, the nitro moiety is conformationally primed for the Bartoli indole synthesis. The steric bulk of the C2 substituent (e.g., a prenyl or farnesyl chain) actually facilitates the necessary [3,3]-sigmatropic rearrangement during the Bartoli reaction by driving the intermediate into the required reactive conformation.

  • The Chloro Groups (C1, C5): These halogens remain inert during the initial coupling and cyclization phases. In the final Active Pharmaceutical Ingredient (API), they play a critical pharmacodynamic role: occupying specific hydrophobic pockets within the Cdc25 active site, thereby enhancing binding affinity ( Ki​ in the nanomolar range) and improving the metabolic stability of the drug [2].

Experimental Protocols & Workflow

Note: As a self-validating system, each protocol below includes built-in analytical checkpoints. Do not proceed to subsequent steps unless the validation criteria are strictly met.

Protocol 1: De Novo Synthesis via Diazotization-Iodination

Objective: Convert 2,4-dichloro-6-nitrophenylamine to 1,5-dichloro-2-iodo-3-nitrobenzene via a Sandmeyer-type displacement. Causality: The strongly electron-withdrawing nitro and chloro groups destabilize the diazonium intermediate. Strict temperature control (0–5 °C) is mandatory to prevent premature nitrogen evolution and the formation of unwanted phenolic by-products via water nucleophilic attack.

  • Preparation: Dissolve 2,4-dichloro-6-nitrophenylamine (10.3 mmol) in 37% HCl (20 mL). Cool the mixture in an ice-water bath to 0 °C.

  • Diazotization: Slowly add a solution of NaNO 2​ (18.4 mmol) in deionized water (8 mL) dropwise under vigorous stirring. Maintain the internal temperature below 5 °C for 15 minutes.

  • Iodination: Filter the cold diazonium mixture through glass wool directly into a rapidly stirring solution of KI (45.2 mmol) in water (20 mL). Causality: Glass wool filtration removes unreacted starting material and insoluble impurities that could act as nucleation sites for side reactions.

  • Maturation: Allow the resulting orange suspension to warm to room temperature and stir overnight to ensure complete nitrogen extrusion and iodide substitution.

  • Workup: Extract the aqueous layer with ethyl acetate. Wash the organic layer sequentially with 10% aqueous NaOH and brine. Causality: The NaOH wash is critical; it deprotonates and extracts any phenolic by-products formed during the reaction. Dry over anhydrous Na 2​ SO 4​ and concentrate under vacuum.

Validation Checkpoint: Analyze via MS (EI). The appearance of a molecular ion peak at m/z 317 confirms the successful replacement of the amine (MW ~207) with iodine.

Protocol 2: Chemoselective Stille Cross-Coupling

Objective: Introduce a prenyl chain at the C2 position to form 1,5-dichloro-2-(3-methylbut-2-enyl)-3-nitrobenzene. Causality: Pd(PPh 3​ ) 4​ selectively undergoes oxidative addition into the weaker C-I bond. Thorough degassing is critical, as molecular oxygen rapidly oxidizes the active Pd(0) catalyst and promotes the homocoupling of the organostannane reagent.

  • Setup: Combine 1,5-dichloro-2-iodo-3-nitrobenzene (2.6 mmol) and Pd(PPh 3​ ) 4​ (0.5 mmol, ~20 mol%) in anhydrous DMF (10 mL) in a Schlenk flask.

  • Degassing: Bubble ultra-pure argon through the solution for a minimum of 10 minutes to displace dissolved oxygen.

  • Coupling: Add tributyl(3-methyl-but-2-enyl)stannane (3.6 mmol) dropwise. Seal the system, heat to 65 °C, and incubate overnight.

  • Workup: Dilute the mixture with ethyl acetate. Wash the organic layer twice with saturated aqueous KF. Causality: The fluoride ions react with toxic trialkyltin by-products to form polymeric tributyltin fluoride, a highly insoluble precipitate that is easily filtered away, preventing tin contamination in downstream biological assays. Dry over Na 2​ SO 4​ and purify via flash chromatography.

Validation Checkpoint: Analyze via 1 H NMR (CDCl 3​ ). Look for the disappearance of the downfield aromatic proton shifts influenced by iodine, replaced by the characteristic vinylic proton multiplet of the prenyl chain at ~5.2 ppm.

Protocol 3: Bartoli Indole Synthesis

Objective: Cyclize the ortho-substituted nitrobenzene into 4,6-dichloro-7-prenyl-1H-indole. Causality: The Bartoli reaction mechanism strictly requires three equivalents of Grignard reagent: the first attacks the nitro group, the second acts as a reducing agent, and the third facilitates the final cyclization. Ultra-low temperatures are required to prevent the uncontrolled polymerization of the vinyl Grignard reagent.

  • Setup: Dissolve the 1,5-dichloro-2-prenyl-3-nitrobenzene intermediate (2.2 mmol) in anhydrous THF (16 mL) under a strict N 2​ atmosphere.

  • Cooling: Cool the reaction vessel to exactly −48 °C using a dry ice/cyclohexanone bath. Causality: Standard dry ice/acetone (-78 °C) is too cold and stalls the reaction, while 0 °C leads to Grignard degradation.

  • Addition: Add vinylmagnesium bromide (0.8 M in THF, 8.4 mL, 6.7 mmol) in one rapid portion to overwhelm competing side reactions.

  • Quenching: Stir for 30 minutes at −48 °C, then quench rapidly with saturated aqueous NH 4​ Cl. Extract with diethyl ether, dry, and purify.

Validation Checkpoint: Confirm indole core formation via IR spectroscopy (appearance of a broad N-H stretch at ~3400 cm −1 ) and 1 H NMR (presence of characteristic pyrrole ring protons at ~6.5 and ~7.2 ppm).

Quantitative Data Summary

StepTransformationKey ReagentsTemp (°C)Expected YieldAnalytical Validation Marker
1 Amine → IodideNaNO 2​ , HCl, KI0 to 2580–85%MS (EI): m/z 317 (M + )
2 Iodide → PrenylPd(PPh 3​ ) 4​ , Organostannane6583% 1 H NMR: ~5.2 ppm (vinylic H)
3 Nitro → IndoleVinylmagnesium Bromide-4840–50%IR: ~3400 cm −1 (Indole N-H)

Pathway Visualization

G A 2,4-Dichloro-6-nitrophenylamine (Starting Material) B Diazotization & Iodination Reagents: NaNO2, HCl, KI A->B C 1,5-Dichloro-2-iodo-3-nitrobenzene (Key Orthogonal Scaffold) B->C D Selective Stille Cross-Coupling Reagents: Pd(PPh3)4, Organostannane C->D E 1,5-Dichloro-2-prenyl-3-nitrobenzene (Coupled Intermediate) D->E F Bartoli Indole Synthesis Reagents: Vinylmagnesium Bromide E->F G 4,6-Dichloro-7-prenyl-1H-indole (Cdc25 Inhibitor Core) F->G

Synthetic workflow utilizing 1,5-dichloro-2-iodo-3-nitrobenzene to access Cdc25 inhibitor cores.

References

  • Sohn, J., Kiburz, B., Li, Z., Deng, L., Safi, A., Pirrung, M. C., & Rudolph, J. (2003). Inhibition of Cdc25 Phosphatases by Indolyldihydroxyquinones. Journal of Medicinal Chemistry, 46(13), 2580–2588. URL:[Link]

  • National Center for Biotechnology Information (NIH). Inhibition of Cdc25 phosphatases by indolyldihydroxyquinones. PubMed. URL:[Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for 1,5-Dichloro-2-iodo-3-nitrobenzene

Executive Summary 1,5-Dichloro-2-iodo-3-nitrobenzene is a highly functionalized, sterically congested aromatic building block utilized in the synthesis of complex therapeutics, including indolyldihydroxyquinone derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Dichloro-2-iodo-3-nitrobenzene is a highly functionalized, sterically congested aromatic building block utilized in the synthesis of complex therapeutics, including indolyldihydroxyquinone derivatives targeting Cdc25 phosphatases[1]. While transition-metal-catalyzed cross-couplings (e.g., Stille or Suzuki reactions) typically target the highly reactive carbon-iodine bond, Nucleophilic Aromatic Substitution (SNAr) offers a metal-free pathway to functionalize the C2 position. This application note provides a comprehensive, causality-driven guide to executing SNAr on this specific scaffold, detailing the electronic, steric, and kinetic factors that dictate protocol design.

Mechanistic Insights & Causality (E-E-A-T)

Designing an SNAr protocol for 1,5-dichloro-2-iodo-3-nitrobenzene requires a deep understanding of its unique stereoelectronic environment. Do not treat this as a generic substitution; the molecular architecture demands specific experimental choices.

  • Absolute Regioselectivity via Electronic Activation: The nitro (–NO2) group at C3 is the primary electron-withdrawing group (EWG) responsible for activating the ring. SNAr strictly requires the leaving group to be ortho or para to the EWG to stabilize the anionic Meisenheimer complex via resonance[2]. In this molecule, the iodine at C2 is ortho to the –NO2 group, making it the exclusive site of attack. The chlorine atoms at C1 and C5 are meta to the –NO2 group; they cannot stabilize the intermediate and are therefore completely inert to SNAr under these conditions[3].

  • Leaving Group Dynamics (Kinetics): In SNAr, the rate-determining step is the nucleophilic attack, not the departure of the leaving group[4]. Consequently, leaving group ability follows the trend F ≫ Cl > Br > I, which is the exact reverse of aliphatic SN2 reactions[3]. Iodine is the poorest leaving group for SNAr because its lower electronegativity fails to sufficiently polarize the C2 carbon or stabilize the transition state[4].

  • Steric Congestion: The C2-iodine is flanked by a C1-chlorine and a C3-nitro group. Iodine's massive atomic radius (approx. 140 pm) combined with adjacent substituents creates extreme steric hindrance, impeding the trajectory of the incoming nucleophile.

  • Causality in Protocol Design: To overcome the poor kinetic profile of the iodine leaving group and the severe steric hindrance, the protocol must utilize polar aprotic solvents (e.g., DMF, DMSO) to increase the ground-state energy of the nucleophile by leaving it unsolvated[5]. Furthermore, elevated thermal activation (80–100 °C) is mandatory to breach the high activation energy barrier.

Experimental Protocols

Protocol A: Amination via SNAr (Secondary Amines)

This protocol is optimized for cyclic secondary amines (e.g., morpholine, piperidine, pyrrolidine).

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 1,5-dichloro-2-iodo-3-nitrobenzene (1.0 equiv, typically 1.0 mmol, ~318 mg) in anhydrous DMF (5.0 mL).

  • Nucleophile Addition: Add the secondary amine (2.5 equiv). The excess amine serves a dual purpose: acting as the nucleophile and functioning as an auxiliary base to scavenge the generated hydroiodic acid (HI), preventing the protonation of the unreacted nucleophile.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 90 °C using an oil bath or heating block. Stir vigorously for 16–24 hours.

  • Quenching & Isolation: Cool the mixture to room temperature. Pour the mixture into ice-cold water (25 mL) to precipitate the product. If the product is an oil, extract with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Alkoxylation via SNAr (Methoxylation)
  • Preparation: Dissolve 1,5-dichloro-2-iodo-3-nitrobenzene (1.0 equiv) in anhydrous Methanol (2.0 mL) and THF (3.0 mL) to ensure complete solubility.

  • Nucleophile Addition: Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe, 1.5 equiv) in Methanol at 0 °C to control the initial exotherm.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 75 °C (reflux) for 12 hours.

  • Quenching & Isolation: Cool to room temperature, quench with saturated aqueous NH4Cl (10 mL) to neutralize excess alkoxide, and extract with Dichloromethane (3 × 15 mL). Dry and concentrate.

Quantitative Data Summary

ParameterProtocol A (Amination)Protocol B (Alkoxylation)
Target Leaving Group C2-IodineC2-Iodine
Nucleophile Morpholine / PiperidineSodium Methoxide (NaOMe)
Solvent System Anhydrous DMFTHF / Methanol
Stoichiometry (Nu:Substrate) 2.5 : 1.01.5 : 1.0
Temperature 90 °C75 °C (Reflux)
Reaction Time 16 – 24 hours12 hours
Expected Yield Range 65% – 80%70% – 85%
Inert Positions C1-Cl, C5-ClC1-Cl, C5-Cl

Process Visualization

SNAr_Mechanism R 1,5-Dichloro-2-iodo- 3-nitrobenzene MC Meisenheimer Complex (Anionic Intermediate) R->MC Nucleophilic Attack (Rate-Determining Step) Nu Nucleophile (e.g., R2NH) Nu->MC P 2-Substituted-1,5-dichloro- 3-nitrobenzene MC->P Elimination (Fast) LG Iodide Ion (Leaving Group) MC->LG

Figure 1: SNAr Addition-Elimination Mechanism for 1,5-Dichloro-2-iodo-3-nitrobenzene.

Workflow Step1 Step 1: Reagent Preparation Dissolve substrate in anhydrous DMF/DMSO Step2 Step 2: Nucleophile Addition Add amine/alkoxide base at 0-25°C Step1->Step2 Step3 Step 3: Thermal Activation Heat to 80-100°C for 12-24 hours Step2->Step3 Step4 Step 4: Reaction Quenching Pour into ice-water / dilute HCl Step3->Step4 Step5 Step 5: Isolation & Purification Extraction & Column Chromatography Step4->Step5

Figure 2: Standard Experimental Workflow for SNAr Amination and Alkoxylation Protocols.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the protocol includes built-in validation checks:

  • LC-MS Isotopic Signature Tracking: The starting material contains two chlorine atoms and one iodine atom. Upon successful SNAr, the product mass will reflect a loss of 126.9 Da (Iodine) and the addition of the nucleophile's mass. Crucially, the mass spectrum of the product must retain the classic 9:6:1 isotopic clustering characteristic of a dichloro (Cl2) species. If this isotopic pattern is altered, undesired substitution at C1 or C5 has occurred.

  • TLC Monitoring: 1,5-dichloro-2-iodo-3-nitrobenzene is highly non-polar. The introduction of an amine or alkoxy group will significantly reduce the Rf value (e.g., in 9:1 Hexanes:Ethyl Acetate).

  • Troubleshooting Reductive Dehalogenation: If trace metals or strong hydride donors are inadvertently introduced, premature reduction of the C-I bond (yielding 1,5-dichloro-3-nitrobenzene) may occur. Ensure all glassware is strictly metal-free and solvents are properly degassed if side-reactions are observed.

References

  • Lazo, J. S., et al. "Inhibition of Cdc25 Phosphatases by Indolyldihydroxyquinones." Journal of Medicinal Chemistry, ACS Publications, 2003. Available at:[Link]

  • Ashenhurst, J. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, 2018. Available at:[Link]

  • Allen. "Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs." Allen Institute, 2025. Available at:[Link]

  • Mustansiriyah University. "Nucleophilic Aromatic Substitution: Mechanisms and Leaving Group Effects." Available at:[Link]

Sources

Method

Regioselective functionalization of 1,5-dichloro-2-iodo-3-nitrobenzene derivatives

Application Note: Regioselective Functionalization of 1,5-Dichloro-2-iodo-3-nitrobenzene Executive Summary & Mechanistic Rationale 1,5-Dichloro-2-iodo-3-nitrobenzene is a highly versatile, polyhalogenated building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Functionalization of 1,5-Dichloro-2-iodo-3-nitrobenzene

Executive Summary & Mechanistic Rationale

1,5-Dichloro-2-iodo-3-nitrobenzene is a highly versatile, polyhalogenated building block utilized extensively in the synthesis of complex indole derivatives, such as Cdc25 phosphatase inhibitors ()[1]. The presence of three distinct halogens and a strongly electron-withdrawing nitro group establishes a precise hierarchy of reactivity, enabling orthogonal, regioselective functionalization without the need for protecting groups[2].

Causality of Reactivity:

  • C2-Iodine (Palladium-Catalyzed Cross-Coupling): The carbon-iodine bond has a significantly lower bond dissociation energy (~55 kcal/mol) compared to the carbon-chlorine bonds (~80 kcal/mol). In palladium-catalyzed reactions (e.g., Stille, Suzuki), oxidative addition occurs exclusively at the C2 position, leaving the C-Cl bonds completely intact[2].

  • C3-Nitro Group (Directing and Activating): The nitro group serves a dual purpose. It strongly activates the adjacent C1-chlorine for Nucleophilic Aromatic Substitution (S_NAr). More importantly, it serves as the essential nitrogen source for the Bartoli indole synthesis when reacted with vinyl Grignard reagents[2].

  • C1 and C5-Chlorines (Structural Anchors): These halogens remain inert during standard C2-cross-coupling and subsequent Bartoli cyclization, allowing them to serve as critical pharmacophore elements or handles for late-stage functionalization[3].

Reaction Workflow Diagram

G A 2,4-Dichloro-6-nitrophenylamine B Sandmeyer Reaction NaNO2, HCl, KI A->B C 1,5-Dichloro-2-iodo- 3-nitrobenzene B->C D Stille Cross-Coupling Pd(PPh3)4, R-SnBu3 C->D E 1,5-Dichloro-2-R- 3-nitrobenzene D->E F Bartoli Synthesis Vinyl-MgBr E->F G 4,6-Dichloro-7-R- 1H-indole F->G

Workflow for regioselective functionalization of 1,5-dichloro-2-iodo-3-nitrobenzene to indoles.

Self-Validating Experimental Protocols

The following protocols detail the step-by-step transformation from the aniline precursor to a highly functionalized indole core, utilizing self-validating checks to ensure process integrity ()[2].

Protocol A: Synthesis of 1,5-Dichloro-2-iodo-3-nitrobenzene via Sandmeyer Reaction Objective: Convert 2,4-dichloro-6-nitrophenylamine to the iodo-derivative via a diazonium intermediate[2].

  • Step 1: Dissolve 2,4-dichloro-6-nitrophenylamine (10.3 mmol) in 37% HCl (20 mL) and cool to 0 °C in an ice bath. Rationale: The strong acid protonates the weakly basic aniline, and the low temperature prevents the premature decomposition of the unstable diazonium salt.

  • Step 2: Slowly add a solution of NaNO₂ (18.4 mmol) in water (8 mL) dropwise with vigorous stirring. Validation Check: The solution will transition to a pale/yellow hue as the diazonium salt forms. Stir for 15 minutes[2].

  • Step 3: Filter the mixture through glass wool directly into a pre-cooled solution of KI (45.2 mmol) in water (20 mL)[2]. Rationale: Glass wool removes any unreacted starting material or insoluble impurities that could nucleate side reactions.

  • Step 4: Allow the resulting orange mixture to warm to room temperature and stir overnight. Validation Check: Nitrogen gas evolution will be observed as the iodide displaces the diazo group.

  • Step 5 (Workup): Extract with ethyl acetate. Wash the organic layer twice with 10% NaOH and once with brine[2]. Rationale: The NaOH wash is critical for removing phenolic byproducts formed by water acting as a competing nucleophile. Dry over Na₂SO₄ and concentrate under vacuum.

Protocol B: Regioselective Stille Coupling at the C2 Position Objective: Introduce an alkyl/allyl group (e.g., 3-methylbut-2-enyl) exclusively at the C2-iodo position[2].

  • Step 1: Dissolve 1,5-dichloro-2-iodo-3-nitrobenzene (2.6 mmol) and Pd(PPh₃)₄ (0.5 mmol, ~20 mol%) in anhydrous DMF (10 mL)[2].

  • Step 2: Bubble Argon gas through the solution for 10 minutes. Rationale: Pd(0) catalysts are highly susceptible to oxidation by dissolved O₂. Rigorous degassing is critical to prevent catalyst deactivation.

  • Step 3: Add Tributyl(3-methyl-but-2-enyl)stannane (3.6 mmol) dropwise. Heat the solution to 65 °C and incubate overnight[2]. Rationale: The C-I bond selectively undergoes oxidative addition at this temperature, leaving the C-Cl bonds untouched.

  • Step 4 (Workup): Dilute the mixture with ethyl acetate and wash twice with a saturated aqueous KF solution[2]. Rationale: This is a mandatory self-validating step for Stille couplings. KF converts toxic, highly soluble tributyltin byproducts into insoluble polymeric tributyltin fluoride (Bu₃SnF), which precipitates and is easily filtered off, preventing downstream contamination.

  • Step 5: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography[2].

Protocol C: Bartoli Indole Synthesis Objective: Annulate the nitrobenzene derivative into a 4,6-dichloro-7-substituted-1H-indole[2].

  • Step 1: Dissolve the 1,5-dichloro-2-substituted-3-nitrobenzene (2.2 mmol) in anhydrous THF (16 mL) and cool to −48 °C under N₂[2]. Rationale: Temperature control is paramount. The Bartoli reaction is highly exothermic; maintaining −48 °C prevents over-reduction of the nitro group to an aniline and suppresses unwanted Grignard polymerization.

  • Step 2: Add Vinylmagnesium bromide (0.8 M in THF, 6.7 mmol, ~3 equivalents) in one rapid portion[2]. Rationale: Three equivalents are mechanistically required: one to attack the nitro group, one to act as a reducing agent, and one to form the magnesium enolate intermediate.

  • Step 3: Stir for 30 minutes. Validation Check: The reaction mixture will typically turn deep red/brown, indicating the formation of the nitroso intermediate and subsequent cyclization.

  • Step 4 (Workup): Quench the reaction strictly at −48 °C with saturated aqueous NH₄Cl before allowing it to warm to room temperature[2]. Rationale: Cold quenching prevents basic degradation of the newly formed indole. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate[2].

Quantitative Data Presentation

The following table summarizes the reaction metrics and regioselectivity for the functionalization sequence, demonstrating the high efficiency of the orthogonal reactivity.

Reaction StepTarget PositionReagents & CatalystTemp (°C)Yield (%)Mechanistic Role
Sandmeyer Iodination C2 (from NH₂)NaNO₂, HCl, KI0 to 2580–85%Scaffold generation; installs highly reactive C-I bond.
Stille Cross-Coupling C2 (I displacement)Pd(PPh₃)₄, R-SnBu₃, DMF6575–90%Regioselective C–C bond formation; C-Cl bonds remain intact.
Bartoli Cyclization C3 (NO₂) & C4 (H)Vinyl-MgBr, THF-4840–83%Annulation to indole core; utilizes nitro group as N-source.

Data synthesized from established protocols for indolyldihydroxyquinone intermediate synthesis ()[2].

References

  • Sohn, J., Kiburz, B., Li, Z., Deng, L., Safi, A., Pirrung, M. C., & Rudolph, J. (2003). Inhibition of Cdc25 Phosphatases by Indolyldihydroxyquinones. Journal of Medicinal Chemistry, 46(13), 2580-2588. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Recrystallization of 1,5-dichloro-2-iodo-3-nitrobenzene

Welcome to the technical support center for the purification of 1,5-dichloro-2-iodo-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1,5-dichloro-2-iodo-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this and structurally similar halogenated nitroaromatic compounds. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying chemical principles for effective problem-solving.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1,5-dichloro-2-iodo-3-nitrobenzene, providing explanations and actionable solutions.

Recrystallization Troubleshooting

Question: My 1,5-dichloro-2-iodo-3-nitrobenzene is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline material. This typically happens when the solute is insoluble in the solvent at the boiling point or when the solution is supersaturated. For a highly substituted, non-polar molecule like 1,5-dichloro-2-iodo-3-nitrobenzene, this can be a common issue.

Causality and Solutions:

  • High Solute Concentration: An overly concentrated solution can lead to the solute coming out of solution above its melting point.

    • Solution: Add more of the hot recrystallization solvent in small portions until the oil redissolves. This will lower the saturation point.

  • Inappropriate Solvent Polarity: The chosen solvent may be too non-polar, causing the compound to melt before it dissolves.

    • Solution: Consider a slightly more polar solvent or a mixed solvent system. For instance, if you are using a non-polar solvent like hexane, try a mixture of hexane and ethyl acetate, or switch to a moderately polar solvent like ethanol.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Once at room temperature, you can then proceed to cool it further in an ice bath.

Experimental Protocol: Resolving Oiling Out

  • If an oil has formed, reheat the solution until the oil redissolves completely.

  • Add an additional 10-20% of the hot solvent to the solution to reduce saturation.

  • Ensure the flask is loosely covered to prevent solvent evaporation.

  • Allow the flask to cool slowly and undisturbed on a benchtop.

  • Once the solution reaches room temperature, if no crystals have formed, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.

  • After crystal formation begins, the flask can be moved to an ice bath to maximize yield.

Question: I am experiencing poor recovery of my 1,5-dichloro-2-iodo-3-nitrobenzene after recrystallization. What are the common reasons for this?

Answer:

Low recovery is a frequent challenge in recrystallization. The goal is to maximize the yield of the pure compound while leaving impurities behind in the mother liquor.

Causality and Solutions:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the product dissolved even at low temperatures.[1]

    • Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude material. If you suspect too much solvent has been added, you can carefully evaporate some of it by gently heating the solution.

  • Premature Crystallization: If the compound crystallizes too early, for example, during hot filtration, product will be lost.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing hot solvent through the setup just before filtering your solution.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. This will wash away the impurity-laden mother liquor without dissolving a significant amount of your purified crystals.[1]

Workflow for Maximizing Recovery:

Caption: Workflow for maximizing recrystallization yield.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and analysis of 1,5-dichloro-2-iodo-3-nitrobenzene.

Q1: What are the best recrystallization solvents for 1,5-dichloro-2-iodo-3-nitrobenzene?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polychlorinated and iodinated nitrobenzene, which is a relatively non-polar molecule, suitable solvents would be of low to moderate polarity.

Recommended Solvents and Systems:

Solvent/SystemRationale
Ethanol Often a good starting point for halogenated nitrobenzenes. Its polarity can be adjusted by adding water as an anti-solvent.
Methanol Similar to ethanol, can be effective. Water can also be used as an anti-solvent.
Hexane/Ethyl Acetate A good mixed-solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate (the "good" solvent) and slowly add hot hexane (the "poor" solvent) until the solution becomes slightly turbid. Then, add a few drops of hot ethyl acetate to clarify the solution before cooling.
Toluene Can be effective for aromatic compounds due to favorable pi-pi stacking interactions.

It is highly recommended to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to determine the optimal choice before committing to a large-scale recrystallization.

Q2: What are the likely impurities in my 1,5-dichloro-2-iodo-3-nitrobenzene sample?

A2: The impurities will largely depend on the synthetic route. A common synthesis involves the diazotization of a dichloro-nitroaniline followed by a Sandmeyer-type iodination reaction.

Potential Impurities:

  • Starting Materials: Unreacted 1,5-dichloro-2-amino-3-nitrobenzene or its precursor.

  • Isomeric Byproducts: Depending on the starting materials, you may have positional isomers of the desired product.

  • De-iodinated Product: 1,5-dichloro-3-nitrobenzene, formed by the reduction of the diazonium salt before iodination.

  • Phenolic Byproducts: Formed if the diazonium salt reacts with water.

  • Azo-coupled Byproducts: Diazonium salts can couple with electron-rich aromatic rings to form colored azo compounds.[2]

Q3: How can I assess the purity of my purified 1,5-dichloro-2-iodo-3-nitrobenzene?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

Q4: I am having trouble separating my product from an impurity using recrystallization. What are my other options?

A4: If recrystallization is ineffective, column chromatography is the next logical purification step.

Column Chromatography Guidelines:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (a difference in Rf values of at least 0.2).

  • Column Packing: Ensure the column is packed uniformly to prevent band broadening and poor separation.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (that is then evaporated onto a small amount of silica) and carefully load it onto the top of the column.

Q5: What are good starting conditions for developing an HPLC method for 1,5-dichloro-2-iodo-3-nitrobenzene?

A5: For a halogenated nitroaromatic compound, a reversed-phase HPLC method is a good starting point.

Recommended HPLC Starting Conditions:

ParameterRecommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for potentially better selectivity with aromatic compounds.[3]
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 15-20 minutes. A good starting point is 50:50 Water:Acetonitrile, adjusting as needed.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 254 nm

HPLC Method Development Workflow:

Caption: HPLC method development decision tree.

References

  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022, November 11). Reddit. Available at: [Link]

  • HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 20). LCGC International. Available at: [Link]

  • Recrystallization1. Available at: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1,5-Dichloro-2-iodo-3-nitrobenzene Coupling

Welcome to the Technical Support Center for the cross-coupling of 1,5-dichloro-2-iodo-3-nitrobenzene (CAS: 189576-09-8) . This polyhalogenated nitroarene presents a highly specific synthetic challenge: achieving absolute...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the cross-coupling of 1,5-dichloro-2-iodo-3-nitrobenzene (CAS: 189576-09-8) . This polyhalogenated nitroarene presents a highly specific synthetic challenge: achieving absolute chemoselectivity at the sterically hindered C2-iodo position while preserving the C1 and C5-chloro positions, all while minimizing palladium catalyst loading to prevent side reactions.

This guide provides causality-driven troubleshooting, validated protocols, and optimization workflows designed for researchers and drug development professionals.

Part 1: Fundamental Principles & Causality (FAQs)

Q1: Why does the C-I bond react first despite severe steric hindrance at the C2 position? A1: The C2-iodine is flanked by a C1-chlorine and a C3-nitro group, creating a highly congested steric environment compared to the unhindered C5-chlorine. However, the carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. When paired with the correct ligand, the oxidative addition of Pd(0) to the C-I bond is thermodynamically favored and outcompetes the kinetic accessibility of the C5-Cl bond 1.

Q2: How does reducing catalyst loading actually improve chemoselectivity? A2: Counterintuitively, lower catalyst loading (0.1–0.5 mol%) often enhances selectivity. High concentrations of active Pd(0) can lead to a localized depletion of the primary electrophile (the C-I bond), forcing the excess catalyst to undergo oxidative addition at the less reactive C-Cl bonds (over-coupling). By restricting the catalyst pool, you ensure the Pd(0) species exclusively engages with the lowest-energy pathway 2.

Q3: Why is ligand choice critical for low-loading protocols? A3: At low loadings, the catalyst must turn over thousands of times without degrading. Bulky, electron-rich phosphine ligands (like XPhos or P(t−Bu)3​ ) facilitate the formation of a highly active, 12-electron monoligated L1​Pd(0) species. This species is small enough to navigate the steric bulk at the C2 position and electron-rich enough to rapidly undergo oxidative addition, preventing catalyst resting states that lead to aggregation 3.

Part 2: Mechanistic Visualization

G Pd_precatalyst Pd Precatalyst (e.g., Pd2(dba)3 + XPhos) Active_Pd Active L1Pd(0) Species 12-Electron Complex Pd_precatalyst->Active_Pd Activation Substrate 1,5-dichloro-2-iodo-3-nitrobenzene Active_Pd->Substrate Binds Ox_Add_I Oxidative Addition (Fast) at Sterically Hindered C-I Substrate->Ox_Add_I Low Energy Barrier Ox_Add_Cl Oxidative Addition (Slow) at Unhindered C5-Cl Substrate->Ox_Add_Cl High Energy Barrier (Suppressed) Transmetalation Transmetalation (Boronic Acid + Base) Ox_Add_I->Transmetalation Red_Elim Reductive Elimination (Product Formation) Transmetalation->Red_Elim Red_Elim->Active_Pd Catalyst Regeneration Product Chemoselective Product (C2-coupled, C1/C5 intact) Red_Elim->Product

Mechanistic pathway of chemoselective Pd-catalyzed cross-coupling.

Part 3: Troubleshooting Guide

When optimizing catalyst loading, you may encounter specific failure modes. Use this causality-driven matrix to diagnose and correct issues 4.

Observed IssueMechanistic Root CauseCorrective Action
Over-coupling (C1/C5 reaction) Excess active Pd(0) or excessively high reaction temperatures overcoming the C-Cl activation barrier.Reduce Pd loading to <0.5 mol%. Lower temperature to 40–45 °C.
Hydrodehalogenation (Des-iodo byproduct) Protodepalladation of the Pd(II) intermediate occurring faster than transmetalation. Often caused by degraded boronic acid or weak base.Use fresh boronic acid. Switch to a stronger, anhydrous base (e.g., K3​PO4​ instead of Na2​CO3​ ).
Palladium Black Precipitation Catalyst starvation or ligand oxidation. The L1​Pd(0) species aggregates into inactive nanoparticles.Ensure strict anaerobic conditions. Increase the Ligand:Pd ratio to 2.4:1 to stabilize the monomeric Pd(0) species.
Incomplete Conversion (<50%) Product inhibition or nitro-group coordination to the palladium center, poisoning the catalyst.Switch to a more sterically demanding ligand (e.g., P(t−Bu)3​ ) to prevent off-target chelation.

Part 4: Quantitative Optimization Data

The following table summarizes the causal relationship between palladium source, ligand sterics, catalyst loading, and the resulting chemoselectivity for 1,5-dichloro-2-iodo-3-nitrobenzene.

EntryPalladium SourceLigandLoading (mol% Pd)Temp (°C)Conversion (%)Selectivity (C2 vs C1/C5)
1 Pd(PPh3​)4​ None (Tetrakis)5.080>9965:35 (Poor)
2 Pd(OAc)2​ PPh3​ 2.0608580:20 (Moderate)
3 Pd2​(dba)3​ SPhos1.050>9992:8 (Good)
4 Pd2​(dba)3​ XPhos0.545>99>99:1 (Excellent)
5 Pd2​(dba)3​ P(t−Bu)3​ 0.14596>99:1 (Excellent)

Part 5: Self-Validating Experimental Protocol

Objective: Chemoselective Suzuki-Miyaura coupling at the C2 position using a low-loading (0.5 mol%) palladium catalytic system.

Step 1: Reagent Preparation & Stoichiometry

  • To an oven-dried Schlenk tube, add 1,5-dichloro-2-iodo-3-nitrobenzene (1.0 equiv, limiting reagent), arylboronic acid (1.1 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Causality: A slight excess of boronic acid ensures complete conversion without promoting di-arylation. K3​PO4​ is chosen over weaker bases to accelerate transmetalation, outcompeting protodepalladation.

Step 2: Catalyst Assembly

  • Add Pd2​(dba)3​ (0.25 mol%, delivering 0.5 mol% active Pd) and XPhos (1.2 mol%).

  • Causality: The 2.4:1 Ligand-to-Palladium ratio is critical. It guarantees the quantitative formation of the active L1​Pd(0) complex while providing enough free ligand to restabilize the metal during the catalytic cycle, preventing palladium black precipitation.

Step 3: Atmospheric Control (Self-Validation Checkpoint 1)

  • Seal the tube, evacuate, and backfill with ultra-high purity Argon (repeat 3x).

  • Validation: Before adding solvent, observe the solid mixture. If the Pd2​(dba)3​ has turned from deep purple/red to black, it has pre-degraded due to moisture/air exposure. Discard and restart.

Step 4: Solvent Addition & Initiation

  • Inject a degassed mixture of THF/Water (10:1 v/v) via syringe.

  • Causality: Water is strictly required to hydroxylate the boronic acid into a reactive boronate species, which is the actual nucleophile in transmetalation.

  • Heat the reaction mixture to 45 °C with vigorous stirring (800 rpm).

Step 5: Kinetic Monitoring (Self-Validation Checkpoint 2)

  • After 2 hours, withdraw a 10 µL aliquot under Argon, dilute in EtOAc, and analyze via GC-MS.

  • Validation:

    • Pass: >95% consumption of starting material; single product peak corresponding to the C2-coupled mass. Proceed to Step 6.

    • Fail (Over-coupling): Detection of C1/C5 arylated masses. Action: Terminate reaction; reduce temperature to 35 °C for the next batch.

    • Fail (Des-iodo): Detection of 1,5-dichloro-3-nitrobenzene. Action: Terminate reaction; dry the K3​PO4​ further and verify boronic acid integrity.

Step 6: Quench and Isolation

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Part 6: Optimization Workflow Visualization

Workflow Start Determine Baseline Reactivity (1.0 mol% Pd, Standard Ligand) Evaluate Evaluate Chemoselectivity (C-I vs C-Cl coupling) Start->Evaluate GoodSel High Selectivity (>95%) Evaluate->GoodSel PoorSel Poor Selectivity / Over-coupling Evaluate->PoorSel ReduceLoading Iteratively Reduce Pd Loading (0.5% -> 0.1% -> 0.05%) GoodSel->ReduceLoading ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, t-Bu3P) PoorSel->ChangeLigand CheckKinetics Monitor Reaction Kinetics (Ensure full conversion) ReduceLoading->CheckKinetics ChangeLigand->Evaluate Re-test CheckKinetics->ChangeLigand Catalyst Death Finalize Optimized Protocol Established CheckKinetics->Finalize Complete Conversion

Step-by-step workflow for optimizing palladium catalyst loading.

References

  • Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene | Benchchem |1

  • Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids | Journal of the American Chemical Society | 2

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | PMC / National Institutes of Health | 3

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene | Benchchem | 4

Sources

Troubleshooting

Technical Support Center: Separation and Purification of Dichloro-Iodo-Nitrobenzene Isomers

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of separating 1,5-dichloro-2-iodo-3-nitrobenzene from its structural isomers. The pur...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of separating 1,5-dichloro-2-iodo-3-nitrobenzene from its structural isomers. The purification of halogenated nitroaromatic compounds is a frequent bottleneck in synthetic chemistry, where isomeric purity is critical for downstream applications, including reaction mechanism studies, API (Active Pharmaceutical Ingredient) synthesis, and materials science. This document moves beyond standard protocols to explain the underlying chemical principles governing separation, enabling you to troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses foundational questions regarding the separation of dichloro-iodo-nitrobenzene isomers.

Q1: What makes separating the structural isomers of 1,5-dichloro-2-iodo-3-nitrobenzene so challenging?

A: The primary difficulty lies in the subtle structural differences between positional isomers. Compounds like 1,5-dichloro-2-iodo-3-nitrobenzene and its potential isomers (e.g., 1,3-dichloro-2-iodo-5-nitrobenzene or 2,4-dichloro-1-iodo-6-nitrobenzene) possess the same molecular formula (C₆H₂Cl₂INO₂) and, consequently, very similar physical properties.[1][2][3] These include near-identical molecular weights, polarities, and van der Waals forces. As a result, they exhibit similar solubility in common solvents and interact similarly with standard chromatographic stationary phases, leading to co-elution or poor separation.

Q2: What are the primary methods recommended for separating these types of isomers?

A: The three most effective techniques for this class of compounds are:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful and versatile technique, especially when using stationary phases designed to exploit subtle electronic differences between isomers.[4][5]

  • Fractional Recrystallization: A classical, cost-effective method that can be highly effective if a suitable solvent system is identified that can exploit small differences in crystal lattice energies and solubility.[6][7]

  • Flash Chromatography: A preparative technique suitable for isolating larger quantities (milligrams to grams), though it may require extensive optimization to achieve baseline separation of close-running isomers.[8]

Q3: How can I predict which isomers are likely present in my crude reaction mixture?

A: Isomeric distribution is a direct result of your synthetic route. The most common synthesis for such compounds is the electrophilic nitration of a di-chloro-iodobenzene precursor.[9][10][11] The positions of the existing halogen substituents on the starting material will direct the incoming nitro group based on established principles of electrophilic aromatic substitution. For example, starting with 1,5-dichloro-2-iodobenzene would likely yield the desired 1,5-dichloro-2-iodo-3-nitrobenzene as the major product, but other isomers could form due to competing directing effects. Analyzing the regioselectivity of your specific reaction is key to anticipating potential isomeric impurities.

Q4: What analytical techniques are essential for confirming the purity and identity of my separated isomers?

A: A combination of methods is crucial.

  • HPLC and GC: Ideal for determining the isomeric purity (e.g., 99.5% pure) by calculating the relative peak areas in a chromatogram.[5][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation of each isolated isomer. The coupling patterns and chemical shifts of the aromatic protons are unique to each substitution pattern.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring no unexpected byproducts were formed.

Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for both analytical assessment and small-scale preparative separation of challenging isomer mixtures.

Problem: My isomers are co-eluting or show poor resolution (Rs < 1.5) on a standard C18 column.

This is the most common challenge. C18 columns separate primarily based on hydrophobicity. Since isomers have nearly identical hydrophobicity, these columns often fail to resolve them.[4]

  • Causality: The resolving power of a standard C18 phase is insufficient because it relies on non-specific hydrophobic interactions. To separate isomers, you need a stationary phase that can engage in more specific intermolecular interactions.

  • Solution: Employ Stationary Phases with Alternative Selectivity. For aromatic and halogenated compounds, columns that facilitate π-π interactions are highly recommended. These interactions are sensitive to the distribution of electron density in the aromatic ring, which differs between isomers.[13]

    • Pentafluorophenyl (PFP) Columns: These are often the best choice. The electron-deficient fluorinated ring of the stationary phase interacts strongly with the electron-rich regions of your halogenated nitrobenzene isomers. It offers a combination of hydrophobic, dipole-dipole, and π-π interactions that can dramatically enhance selectivity.[14]

    • Phenyl-Hexyl Columns: These columns also provide π-π interactions, though typically less pronounced than PFP phases. They can be an excellent alternative and may offer a different elution order.[4][6]

Table 1: Hypothetical HPLC Column Performance for Dichloro-Iodo-Nitrobenzene Isomers

Column TypeMobile Phase (Isocratic)Isomer 1 (t_R, min)Isomer 2 (t_R, min)Resolution (R_s)Rationale for Performance
Standard C1860:40 ACN:H₂O8.28.40.85Poor resolution due to similar hydrophobicity. Separation is inadequate.[4]
Phenyl-Hexyl60:40 ACN:H₂O9.510.11.60Improved resolution due to added π-π interactions. Baseline separation is achieved.
PFP60:40 ACN:H₂O11.312.52.50Excellent resolution from strong, specific π-π and dipole-dipole interactions.[14]
Phenyl-Hexyl60:40 MeOH :H₂O12.113.52.95Methanol can enhance π-π interactions compared to acetonitrile, further improving selectivity.[15]
Protocol 1: HPLC Method Development for Isomer Separation

This protocol provides a systematic approach to developing a robust separation method.

  • Initial Column and Solvent Selection:

    • Column: Start with a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Detector: UV, set to a wavelength of strong absorbance (e.g., 254 nm).

    • Temperature: 30 °C.

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of the isomer cluster.

  • Focused Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution percentage. For example, if the isomers eluted at 60% B, run a gradient of 50% to 70% B over 20 minutes. This expands the separation window.

  • Solvent and Temperature Screening:

    • Switch Organic Modifier: If resolution is still insufficient, replace Acetonitrile with Methanol. Methanol, being a protic solvent, alters the interactions with the stationary phase and can dramatically change selectivity.

    • Optimize Temperature: Test temperatures between 25 °C and 50 °C. Lowering the temperature can sometimes enhance differential interactions and improve resolution, while increasing it can alter selectivity in other ways.[4][16]

  • Isocratic Hold:

    • Once a good separation is achieved with a gradient, convert it to an isocratic method for simplicity and robustness, if desired. The optimal isocratic percentage will be slightly lower than the elution percentage observed during the gradient run.

Workflow for HPLC Method Development

HPLC_Workflow cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_final Phase 3: Final Method Start Crude Isomer Mixture Scout Scout Gradient (PFP Column, ACN) Start->Scout Shallow Shallow Gradient (ACN) Scout->Shallow Isomers Found? Switch Switch to Methanol (Shallow Gradient) Shallow->Switch Rs < 1.5 Final Optimized Method (Rs > 1.5) Shallow->Final Rs > 1.5 Temp Optimize Temperature (25-50°C) Switch->Temp Rs < 1.5 Switch->Final Rs > 1.5 Temp->Final Rs > 1.5 Analyze Purity Analysis & Structure Confirmation Final->Analyze

Caption: A systematic workflow for developing an HPLC method to separate positional isomers.

Section 3: Troubleshooting Guide: Fractional Recrystallization

Recrystallization is a powerful, scalable purification technique if the right solvent is found.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Causality: This occurs when the crude material melts before it dissolves, often because the solvent's boiling point is higher than the compound's melting point (or the melting point of the impure mixture). It can also be caused by a high concentration of impurities depressing the melting point.[17]

  • Solution:

    • Select a Lower-Boiling Solvent: Choose a solvent where the compound is still soluble at elevated temperatures but whose boiling point is well below the compound's melting point.

    • Slow Down Cooling: Re-heat the solution to dissolve the oil completely. You may need to add a small amount of extra solvent. Then, allow the solution to cool much more slowly (e.g., by placing the flask in a large, insulated container). Rapid cooling favors precipitation and oiling out; slow cooling favors crystal growth.[6][17]

Problem: No crystals form, even after extensive cooling.

  • Causality: The solution is not supersaturated. This means either too much solvent was used, or the compound is simply too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic glass fragments provide nucleation sites for crystal growth.[17] If you have a pure sample, add a single "seed" crystal.

    • Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of your compound and then attempt to cool again.

    • Use a Mixed-Solvent System: If no single solvent works, a binary solvent system is an excellent alternative. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a final drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[17]

Protocol 2: Systematic Solvent Screening for Recrystallization
  • Preparation: Place small, equal amounts (e.g., 20-30 mg) of your crude isomer mixture into several test tubes.

  • Solvent Testing (Room Temp): To each tube, add a different solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) dropwise. A good candidate solvent will not dissolve the compound at room temperature.

  • Solvent Testing (Heated): Take the tubes where the compound was insoluble at room temperature and gently heat them in a water bath. A good solvent will now dissolve the compound completely.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields the most high-quality crystals is your best choice for a large-scale recrystallization.

  • Purity Check: Analyze the crystals from each successful test by HPLC to see which solvent provided the best purification.

Workflow for Recrystallization and Solvent Selection

Recrystallization_Workflow Start Crude Isomer Mixture Screen Solvent Screen (Small Scale) Start->Screen Dissolve Dissolve Crude in Min. Hot Solvent Screen->Dissolve Optimal Solvent Found Cool Slow Cool to RT, then Ice Bath Dissolve->Cool Filter Vacuum Filter Crystals Cool->Filter Analyze Analyze Purity (HPLC) Filter->Analyze Pure Pure Isomer (>99%) Analyze->Pure Purity OK Impure Impure (Redo/Re-screen) Analyze->Impure Purity Not OK

Caption: A logical workflow for performing and optimizing a fractional recrystallization.

References

  • Technical Support Center: Optimizing HPLC Separation of Positional Isomers. Benchchem.
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. Micro Solv Technology Corporation.
  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. J-STAGE.
  • Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. Benchchem.
  • Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Benchchem.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. PMC.
  • 2,4-Dichloro-1-iodo-6-nitrobenzene. PMC.
  • A process for separating nitration isomers of substituted benzene compounds. Google Patents.
  • Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds. Waters.
  • Gas chromatographic separation of some labelled aromatic halogen compounds. AKJournals.
  • 1,2-Dichloro-4-iodo-5-nitrobenzene. EvitaChem.
  • 1-Chloro-2-iodo-3-methyl-5-nitro-benzene. Sigma-Aldrich.
  • Purification of Nitro compound, Indol & Nitrostyrene using PF-15SIHP-F0025. Interchim.
  • 1-Chloro-3-iodo-5-nitrobenzene. PubChem.
  • Flash Chromatography: Principles & Applications. Phenomenex.
  • Comparative analysis of analytical methods for nitroaromatic compounds. Benchchem.
  • Method for separating dichloronitrobenzene isomers. Google Patents.
  • 1,2-dichloro-4-iodo-5-nitrobenzene. Molport.
  • Need Help Separating different isomers of Halogenated Benzene Compounds. Sciencemadness.org.
  • 2,4-Dichloro-1-iodo-6-nitrobenzene. ResearchGate.
  • solvent selection for effective recrystallization of nitroaromatic compounds. Benchchem.
  • 1,3-Dichloro-2-iodo-5-nitrobenzene. CymitQuimica.
  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis Online.
  • Chemical Properties of 1,4-Dichloro-2-iodobenzene (CAS 29682-41-5). Cheméo.
  • Synthesis method for 2,5-dichloronitrobenzene. Google Patents.
  • Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
  • Isomer separation by CPC chromatography. Rotachrom.
  • 1,4-Dichloro-2-nitrobenzene. Wikipedia.
  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque.
  • Separation of Nitrobenzaldehyde Isomers. Reddit.
  • An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene. IPindia.

Sources

Optimization

Preventing side reactions during 1,5-dichloro-2-iodo-3-nitrobenzene nitration

Welcome to the technical support guide for the nitration of 1,5-dichloro-2-iodo-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the nitration of 1,5-dichloro-2-iodo-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging electrophilic aromatic substitution. Given the highly deactivated and sterically hindered nature of the substrate, achieving high yield and selectivity requires precise control over reaction parameters. This guide provides in-depth answers to common issues, troubleshooting advice, and validated protocols to help you prevent side reactions and optimize your synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when nitrating the highly deactivated 1,5-dichloro-2-iodo-3-nitrobenzene?

The nitration of 1,5-dichloro-2-iodo-3-nitrobenzene is inherently challenging due to the cumulative electron-withdrawing effects of the two chloro, one iodo, and one nitro substituent. This severe deactivation of the aromatic ring necessitates forceful reaction conditions (e.g., strong mixed acids, elevated temperatures) to generate the nitronium ion (NO₂⁺) and drive the reaction forward.[1][2] The use of concentrated sulfuric acid is crucial as it protonates nitric acid, facilitating the formation of the highly reactive nitronium ion electrophile.[3][4][5][6]

However, these harsh conditions simultaneously increase the probability of several competing and undesirable side reactions, which are the primary obstacles to obtaining a clean, high-yield product. The main challenges can be categorized as:

  • Ipso-Substitution: Displacement of the iodine atom by the incoming nitro group.

  • Oxidative Degradation: Breakdown of the aromatic ring, leading to tar formation.

  • Poor Regioselectivity: Formation of undesired dinitro-isomers.

Controlling the reaction requires a delicate balance: conditions must be strong enough to achieve nitration but controlled enough to suppress these side reactions.

Q2: My primary side product appears to be 1,5-dichloro-2,3-dinitrobenzene. What causes this ipso-nitration, and how can it be prevented?

This is a classic case of ipso-nitration, where the electrophile (NO₂⁺) attacks the carbon atom already bearing a substituent—in this case, the iodine atom.[7] The C-I bond is significantly weaker than C-Cl, C-N, and C-H bonds, making the iodo-group susceptible to displacement. This pathway, also known as nitrodeiodination, can become prominent under strong nitrating conditions.

Causality:

  • Electrophilic Attack: The mechanism involves the formation of a Wheland intermediate (a σ-complex) at the iodine-bearing carbon. The subsequent loss of an iodonium cation (I⁺) is a thermodynamically viable pathway that results in the nitro-deiodinated product.

  • Reaction Conditions: High concentrations of the nitrating agent and elevated temperatures can favor this pathway over the desired C-H substitution.

Prevention Strategies:

  • Strict Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Overheating provides the activation energy needed for the ipso-attack.

  • Stoichiometry of Nitric Acid: Use only a small molar excess of nitric acid (e.g., 1.05-1.1 equivalents).[8] An overabundance of the nitronium ion electrophile increases the statistical probability of the undesired attack.

  • Alternative Nitrating Systems: For highly sensitive substrates, consider milder nitrating agents that can operate under less acidic or lower temperature conditions. Systems like N-nitropyrazoles or bismuth subnitrate/thionyl chloride have shown promise for selective mononitration, although their efficacy on such a deactivated system would require empirical validation.[9][10]

Q3: I'm observing the formation of multiple dinitro isomers. How can I improve the regioselectivity of the reaction?

Achieving high regioselectivity is difficult due to the complex interplay of directing effects from the four existing substituents on the two available positions (C4 and C6).

  • Electronic Effects: The powerful nitro group at C3 strongly directs incoming electrophiles to the meta positions, which are C4 and C6. The chloro and iodo groups are ortho, para-directors. Therefore, both C4 and C6 are electronically activated for substitution.

  • Steric Hindrance: The bulky iodine atom at C2 may sterically hinder the approach of the nitronium ion to the adjacent C6 position more than to the C4 position. This steric factor is often the key to achieving selectivity.

Strategies for Maximizing Regioselectivity:

  • Lower Reaction Temperature: Lowering the temperature can enhance selectivity. At higher temperatures, there is sufficient energy to overcome smaller activation barriers, leading to a mixture of kinetic and thermodynamic products. Colder conditions favor the pathway with the lowest activation energy, which is often the less sterically hindered one.[11]

  • Choice of Acid: While concentrated sulfuric acid is standard, using fuming sulfuric acid (oleum) can sometimes alter isomer distribution. However, this also increases the risk of oxidation and sulfonation side reactions.[11]

  • Purification: Since achieving perfect selectivity is unlikely, an efficient purification method is critical. Fractional crystallization is often effective for separating aromatic isomers with different melting points and solubilities.[8]

Q4: My reaction mixture is turning dark brown or black, and the yield is very low. What is causing this degradation, and what steps can I take to avoid it?

The formation of dark, tar-like substances is a clear indication of oxidative degradation.[12] Concentrated nitric acid is a powerful oxidizing agent, and under the harsh conditions required to nitrate this substrate, it can begin to cleave the aromatic ring, leading to a complex mixture of oxidized byproducts.[1][13]

Common Causes and Solutions:

  • Cause: Excessive Temperature. The rate of oxidation reactions increases exponentially with temperature.

    • Solution: Implement rigorous temperature control. Use an ice-salt bath to maintain temperatures below a predetermined threshold (e.g., 10-15°C) and add reagents dropwise to manage the exothermic nature of the reaction.[9][11]

  • Cause: High Concentration of Nitrating Agent. Using fuming nitric acid or a large excess of nitric acid increases the oxidative potential of the medium.

    • Solution: Use a stoichiometric amount of nitric acid. Ensure the sulfuric acid concentration is sufficient to generate the electrophile without requiring an overly aggressive nitrating mixture.[14]

  • Cause: Prolonged Reaction Time. Leaving the reaction for too long after the starting material is consumed can allow for the slow degradation of the product.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC/MS, or HPLC). Quench the reaction by pouring it onto crushed ice as soon as the starting material has been consumed to a satisfactory level.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems encountered during the nitration of 1,5-dichloro-2-iodo-3-nitrobenzene.

Symptom Probable Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficiently strong nitrating conditions. 2. Reaction temperature is too low.1. Ensure high concentration of sulfuric acid (e.g., >95%) to effectively generate NO₂⁺. 2. Cautiously increase the reaction temperature in small increments (e.g., 5°C), while monitoring for side product formation.
Significant Ipso-Nitration Product 1. Reaction temperature is too high. 2. Molar excess of nitric acid is too large.1. Maintain strict temperature control, preferably below 15°C. 2. Reduce the molar ratio of HNO₃ to substrate to near-stoichiometric levels (e.g., 1.05:1).
Formation of Dark Tar/Resin 1. Excessive reaction temperature. 2. Overly concentrated or large excess of nitric acid. 3. Extended reaction time.1. Use an efficient cooling bath (ice-salt) and ensure slow, dropwise addition of reagents. 2. Use the minimum effective concentration and amount of nitric acid. 3. Monitor the reaction and quench promptly upon completion.
Poor Isomer Ratio (Low Regioselectivity) 1. High reaction temperature favoring less-selective pathways.1. Conduct the reaction at the lowest feasible temperature to maximize steric and electronic control. 2. Plan for a robust purification step, such as fractional crystallization, to isolate the desired isomer.
Visual Diagrams
Reaction and Side-Reaction Pathways

G cluster_main cluster_side SM 1,5-Dichloro-2-iodo-3-nitrobenzene DP Desired Product (e.g., 1,5-Dichloro-2-iodo-3,4-dinitrobenzene) SM->DP Desired C-H Nitration (Controlled Conditions) IPSO Ipso-Substitution Product (1,5-Dichloro-2,3-dinitrobenzene) SM->IPSO Ipso-Nitration (High Temp / Excess HNO₃) ISOMER Undesired Isomer (e.g., 1,5-Dichloro-2-iodo-3,6-dinitrobenzene) SM->ISOMER Isomer Formation (Poor Selectivity) DEGRAD Oxidative Degradation (Tar Formation) SM->DEGRAD Oxidation (Harsh Conditions) Reagents HNO₃ / H₂SO₄

Caption: Key reaction pathways in the nitration of 1,5-dichloro-2-iodo-3-nitrobenzene.

Troubleshooting Workflow

G Start Unsatisfactory Reaction Result Check_Impurity What is the primary issue? Start->Check_Impurity Tar Tar Formation / Degradation Check_Impurity->Tar  Degradation Ipso High % of Ipso Product Check_Impurity->Ipso  Iodine Loss Isomers Poor Isomer Ratio Check_Impurity->Isomers  Multiple Spots NoRxn Low / No Conversion Check_Impurity->NoRxn  Unreacted SM Action_Tar Action: 1. Lower reaction temperature. 2. Reduce HNO₃ concentration. 3. Monitor and quench sooner. Tar->Action_Tar Action_Ipso Action: 1. Strictly control temperature. 2. Reduce HNO₃ to ~1.05 eq. Ipso->Action_Ipso Action_Isomers Action: 1. Lower temperature for selectivity. 2. Optimize purification. Isomers->Action_Isomers Action_NoRxn Action: 1. Ensure >95% H₂SO₄. 2. Cautiously increase temp. NoRxn->Action_NoRxn

Caption: A logical workflow for troubleshooting common nitration issues.

Experimental Protocols
Protocol 1: Controlled Nitration of 1,5-Dichloro-2-iodo-3-nitrobenzene

Disclaimer: This protocol is a guideline and should be adapted based on laboratory safety standards and preliminary small-scale experiments. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 1,5-Dichloro-2-iodo-3-nitrobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath capable of maintaining temperatures between 0°C and 10°C.

  • Acid Charge: To the flask, add concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate). Begin stirring and cool the acid to 0-5°C.

  • Substrate Addition: Slowly add the 1,5-dichloro-2-iodo-3-nitrobenzene to the cold, stirred sulfuric acid. Allow it to dissolve completely. Some warming may occur; ensure the temperature does not exceed 10°C.

  • Nitrating Mixture Preparation: In a separate, cooled beaker, carefully prepare the nitrating mixture by adding nitric acid (1.05 molar equivalents) to a small amount of sulfuric acid (e.g., 1 mL).

  • Controlled Addition: Transfer the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the substrate solution over 30-60 minutes. Crucially, maintain the internal reaction temperature at all times between 5°C and 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for 1-2 hours. Monitor the reaction's progress by periodically quenching a small aliquot in water and analyzing the precipitate by TLC or HPLC.

  • Quenching: Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This step is highly exothermic.

  • Isolation: The solid product will precipitate. Allow the ice to melt completely, then collect the crude solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C).

Protocol 2: Purification by Fractional Crystallization
  • Solvent Selection: Choose a solvent in which the desired product has moderate solubility at high temperatures and low solubility at low temperatures (e.g., ethanol, methanol, or an ethanol/water mixture). The solubility of isomers often differs enough to allow for separation.

  • Dissolution: Dissolve the crude, dry product in a minimum amount of the boiling solvent.

  • Hot Filtration: If any insoluble impurities (like tar) are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the formation of purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor. If necessary, a second recrystallization can be performed to achieve higher purity.

References
  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

  • YouTube. (2022, January 26). Role of Sulphuric acid (NITRATION). Retrieved from [Link][4]

  • Chemistry LibreTexts. (2019, June 5). 16.10: Nitration and Sulfonation. Retrieved from [Link][5]

  • ACS Publications. (1976, June 1). Nitration and Oxidative Side Reactions of Dinitrotoluenes. Retrieved from [Link][1]

  • Sciencemadness Discussion Board. (2021, June 20). Avoiding over nitration (or generally over-electrophilic substitution). Retrieved from [Link][8]

  • Elsevier. (2008). Aromatic nitration using nitroguanidine and EGDN. Retrieved from [Link][15]

  • ACS Publications. (1976, June 1). Side Reactions During Aromatic Nitration. Retrieved from [Link][12]

  • ResearchGate. (2025, August 8). Reactions occurring in the organic phase during aromatic nitrations. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Retrieved from [Link]

  • ACS Publications. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link][16]

  • SciSpace. (2000, July 19). A novel method for the nitration of deactivated aromatic compounds. Retrieved from [Link][17]

  • St. John's University & College of St. Benedict. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • DTIC. (n.d.). Study of Nitration and Oxidation in Oxynitrogen Systems. Retrieved from [Link]

  • Google Patents. (n.d.). JPS632956A - Method for separating dichloronitrobenzene isomers.
  • NIH. (2025, July 8). Ipso nitration in organic synthesis. Retrieved from [Link][7]

  • Chemistry Steps. (2024, January 25). Nitration of Benzene. Retrieved from [Link][2]

  • St Andrews Research Repository. (n.d.). Some studies of aromatic iodination and deiodination. Retrieved from [Link]

  • Chemguide. (n.d.). The nitration of benzene. Retrieved from [Link][18]

  • Google Patents. (n.d.). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.
  • ACS Publications. (2021, July 16). Photoinduced Iron-Catalyzed ipso-Nitration of Aryl Halides via Single-Electron Transfer. Retrieved from [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Retrieved from [Link]

  • Patents India. (n.d.). An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Recent advances in ipso-nitration reactions. Retrieved from [Link][19]

  • Dana Bioscience. (n.d.). 1,5-Dichloro-2-iodo-3-nitrobenzene 50mg. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1-iodo-3-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from [Link]

  • ACS Publications. (2025, May 7). Site-Selective Nitration of Arene via Hypervalent Iodine-Mediated C–H Functionalization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). iodobenzene dichloride. Retrieved from [Link]

  • Chemguide. (n.d.). Nitration of benzene and methylbenzene. Retrieved from [Link][20]

  • ResearchGate. (2026, February 5). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. Retrieved from [Link]

  • vpscience.org. (n.d.). 1 NITRATION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 1,5-Dichloro-2-iodo-3-nitrobenzene

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with highly halogenated, sterically hindered nitroaromatics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with highly halogenated, sterically hindered nitroaromatics.

1,5-dichloro-2-iodo-3-nitrobenzene (MW: 317.9 g/mol ) presents unique solubility challenges. Its high lipophilicity, combined with strong intermolecular halogen bonding and the electron-withdrawing nature of the nitro group, makes it notoriously difficult to solvate in standard protic media. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your solvent systems.

Part 1: Quantitative Data Summary

Selecting the correct solvent requires balancing the dielectric constant ( ε ) with the specific mechanistic needs of your reaction (e.g., stabilizing transition states vs. providing hydrogen donors).

Table 1: Solubility Profile & Solvent Optimization Matrix

Solvent ClassRepresentative SolventsDielectric Constant ( ε )Solubility ProfileRecommended Application
Polar Aprotic DMF, DMSO, NMP36.7 - 46.7Excellent (>0.5 M at 25°C)Pd-catalyzed cross-coupling (e.g., Stille, Suzuki). Disrupts halogen bonding[1].
Cyclic Ethers THF, 2-MeTHF7.5 - 7.6High (~0.2 - 0.5 M at 25°C)Chemoselective nitro reduction; prevents precipitation and limits dehalogenation[2].
Non-Polar Organics Toluene, DCM2.4 - 8.9Moderate to HighBiphasic reactions, extraction, and crystallization anti-solvent.
Polar Protic Ethanol, Methanol24.5 - 32.7Poor (requires heat)Co-solvent for reductions to provide H-donors and optimize dipole moments[3].
Aqueous Water80.1InsolublePost-reaction workup washing (removes DMF/DMSO).
Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate when scaling up a nitro reduction in ethanol? Causality: 1,5-dichloro-2-iodo-3-nitrobenzene is highly lipophilic due to the tri-halogenated aromatic ring. While ethanol provides necessary hydrogen-donor capabilities for nitro reduction, the solubility of this specific substrate in cold or ambient ethanol is exceptionally poor. When scaling up, slight temperature drops or localized concentration spikes cause supersaturation and rapid precipitation. Solution: Transition to a mixed solvent system or a cyclic ether. Using tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) significantly increases substrate solubility while maintaining high hydrogenation rates and limiting undesired dehalogenation of the iodine and chlorine atoms[2].

Q2: During Pd-catalyzed cross-coupling, my reaction stalls and a black precipitate forms. Is this a solvent issue? Causality: Yes. While the starting material is highly soluble in polar aprotic solvents like DMF at elevated temperatures (65–90 °C)[1], the oxidative addition complex (Pd-Ar) can precipitate if the solvent volume is too low. Furthermore, if the solvent cannot adequately stabilize the Pd(0) species, it aggregates into inactive "palladium black." Solution: Optimize the liquid-liquid or solid-liquid interface. Ensure a minimum dilution of 0.2–0.25 M in DMF. If using a biphasic system (e.g., Toluene/Water), add a phase-transfer catalyst to bridge the solubility gap between the lipophilic organic substrate and the aqueous base.

Q3: How do solvent dipole moments affect the yield of my downstream aniline derivative? Causality: Statistical analyses of nitrobenzene reductions indicate that solvent solubility in H 2​ O and the solvent's dipole moment are critical sub-factors influencing conversion rates[3]. A highly polar solvent stabilizes the polar transition states during the reduction of the nitro group. Solution: If using a non-polar solvent like toluene to dissolve the highly lipophilic starting material, add a polar protic co-solvent (e.g., 2,2,2-trifluoroethanol) to optimize the dipole moment of the reaction medium without sacrificing substrate solubility[3].

Part 3: Experimental Protocols
Standard Operating Procedure: Solvent-Optimized Stille Cross-Coupling

Objective: Achieve complete dissolution of 1,5-dichloro-2-iodo-3-nitrobenzene and prevent premature catalyst precipitation during C-C bond formation. Self-Validating Mechanism: This protocol incorporates a visual clarity check and a TLC-based conversion confirmation to ensure the solvent system is actively supporting the catalytic cycle.

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried Schlenk flask, add 1,5-dichloro-2-iodo-3-nitrobenzene (830.5 mg, 2.6 mmol). Add anhydrous DMF to achieve a ~0.25 M concentration (10 mL).

    • Causality: DMF's high dielectric constant disrupts intermolecular halogen bonding, ensuring complete solvation of the bulky arene[1].

  • Deoxygenation: Bubble argon through the solution for a minimum of 10 minutes.

    • Causality: Oxygen must be displaced before catalyst addition to prevent the oxidation of the Pd(0) species into an inactive Pd(II) complex.

  • Catalyst Integration: Add Pd(PPh 3​ ) 4​ (604.5 mg, 0.5 mmol). The solution should turn a clear, pale yellow/orange[1].

    • Validation Check: If the solution is cloudy, the solvent volume is insufficient; add DMF in 1 mL increments until optical clarity is achieved.

  • Reagent Addition & Heating: Add the organostannane reagent (e.g., tributyl(3-methyl-but-2-enyl)stannane, 1.28 g, 3.6 mmol) dropwise. Heat the mixture to 65 °C[1].

    • Causality: Elevated temperatures maintain the solubility of the transient Pd-intermediate complexes.

  • Reaction Monitoring: After 12 hours (overnight incubation), sample 10 µL of the mixture, dilute in EtOAc, and wash with water. Run TLC (Hexane:EtOAc 9:1).

    • Validation Check: Disappearance of the highly UV-active starting material spot confirms the solvent system successfully facilitated the transmetalation and reductive elimination steps.

  • Workup: Dilute the cooled mixture with ethyl acetate and wash twice with saturated aqueous KF solution[1].

    • Causality: KF converts toxic tin byproducts into insoluble polymeric tributyltin fluoride, which is easily filtered, while the lipophilic product remains highly soluble in the EtOAc organic layer.

Part 4: Logical Workflow Visualization

SolventTroubleshooting A 1,5-dichloro-2-iodo-3-nitrobenzene Solubility Issue Detected B Identify Reaction Phase A->B C Pd-Catalyzed Cross-Coupling B->C D Chemoselective Nitro Reduction B->D E Purification / Recrystallization B->E C_Sol Use DMF or Toluene (Maintains solubility at 65-90°C) C->C_Sol D_Sol Use THF or 2-MeTHF (Prevents precipitation) D->D_Sol E_Sol Use EtOAc/Hexane Gradient (Controls supersaturation) E->E_Sol

Logical workflow for solvent selection and troubleshooting based on the experimental phase.

Part 5: References
  • Inhibition of Cdc25 Phosphatases by Indolyldihydroxyquinones. Journal of Medicinal Chemistry (ACS Publications).

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development (ACS Publications).

  • A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. RSC Advances (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1,5-Dichloro-2-iodo-3-nitrobenzene

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1,5-dichloro-2-iodo-3-nitrobenzene, a key intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1,5-dichloro-2-iodo-3-nitrobenzene, a key intermediate in pharmaceutical synthesis. We will explore the critical parameters of method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), offering a comparative analysis of alternative analytical techniques and presenting supporting experimental data to guide researchers, scientists, and drug development professionals.[1][2][3][4][5][6]

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy.[7] Regulatory bodies worldwide mandate rigorous analytical testing to ensure that impurities are controlled within acceptable limits.[8] HPLC stands as a primary analytical tool for this purpose due to its precision, accuracy, and versatility in separating complex mixtures.[7]

The Foundational Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9][10][11] For a purity assay, this means the method must be able to accurately and reliably quantify the main component while also detecting and quantifying any potential impurities. The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, which we will adhere to throughout this guide.[1][5][9]

The validation process is not a one-time event but rather a continuous lifecycle that begins with method development and extends throughout the method's use.[4] This ensures the analytical procedure remains fit for purpose over time.

I. HPLC Method Development and Optimization: A Rationale-Driven Approach

The development of a robust and reliable HPLC method is the first critical step. For a compound like 1,5-dichloro-2-iodo-3-nitrobenzene, a reversed-phase HPLC (RP-HPLC) method is a logical starting point due to the non-polar nature of the molecule. The selection of chromatographic conditions is a multi-faceted process driven by the physicochemical properties of the analyte and potential impurities.

Experimental Workflow for Method Development

Caption: A stepwise workflow for developing a robust HPLC method.

Rationale for Chromatographic Choices
  • Column Selection: A C18 column is often the first choice for non-polar to moderately polar compounds. The long alkyl chains provide sufficient hydrophobicity to retain the analyte. Alternative stationary phases like C8 or Phenyl-Hexyl can offer different selectivity, which is crucial for separating closely related impurities.[12]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is standard for RP-HPLC. Acetonitrile generally provides better peak shape and lower UV cutoff compared to methanol. The mobile phase composition is optimized through gradient elution to ensure adequate separation of all components within a reasonable runtime.

  • Detection Wavelength: The UV absorbance spectrum of 1,5-dichloro-2-iodo-3-nitrobenzene should be determined to select a wavelength that provides a good response for both the main peak and potential impurities. An isobestic point, where all components have a similar absorbance, is often chosen for simultaneous estimation.[13]

II. A Deep Dive into HPLC Method Validation Parameters

Once a suitable HPLC method is developed, it must be rigorously validated according to ICH guidelines.[3][10] The following parameters are essential for a purity method.

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.Peak purity analysis (e.g., using a photodiode array detector) should demonstrate no co-eluting peaks. Spiked samples should show complete separation of the analyte from known impurities.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations.[10]
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.For purity assays, the range is typically 80% to 120% of the test concentration.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD for precision at LOQ ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.
Solution Stability To evaluate the stability of the analyte in the prepared sample and standard solutions over a defined period under specific storage conditions.[14]No significant degradation or change in response over the intended storage period (e.g., 24-48 hours).

Table 1: Key HPLC Method Validation Parameters and Typical Acceptance Criteria

Forced Degradation Studies: The Litmus Test for Specificity

A crucial aspect of validating a purity method is performing forced degradation studies.[14][15] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[16] The ability of the HPLC method to separate the main peak from these degradation products is the ultimate demonstration of its specificity and stability-indicating nature.[14][15][17]

Caption: Workflow for conducting forced degradation studies.

III. Comparative Analysis of Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques can provide complementary information or may be more suitable in specific scenarios.

Technique Principle Advantages for Purity Analysis Limitations
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[18]Faster analysis times, better resolution, and higher sensitivity compared to HPLC.[19][18][20]Higher initial instrument cost and potentially more frequent maintenance due to higher operating pressures.[20]
Gas Chromatography (GC) Separates volatile and thermally stable compounds in a gaseous mobile phase.[21][22]Excellent for analyzing residual solvents and other volatile impurities.[21][] Often faster and more cost-effective per analysis than HPLC.[21][22]Not suitable for non-volatile or thermally labile compounds like 1,5-dichloro-2-iodo-3-nitrobenzene without derivatization.[21]
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information, which is invaluable for identifying unknown impurities and degradation products.[7]Higher cost and complexity compared to HPLC with UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the analyte and impurities.Can provide definitive structural elucidation of unknown impurities.[24][25]Lower sensitivity compared to chromatographic techniques, making it less suitable for trace-level impurity quantification.

Table 2: Comparison of Analytical Techniques for Purity Assessment

Synergistic Power: A Multi-Technique Approach

For comprehensive impurity profiling, a combination of techniques is often employed.[24] For instance, HPLC can be used for routine purity testing and quantification, while LC-MS can be utilized to identify any unknown peaks observed during stability studies or forced degradation.[26] NMR can then provide the definitive structural confirmation of these identified impurities.[24]

IV. Conclusion: Ensuring Quality Through Rigorous Validation

The development and validation of a robust HPLC method are paramount for ensuring the purity of pharmaceutical intermediates like 1,5-dichloro-2-iodo-3-nitrobenzene. Adherence to ICH and FDA guidelines provides a clear roadmap for this process, ensuring that the analytical data generated is reliable and can withstand regulatory scrutiny.[1][2][4] While HPLC remains the gold standard, a comprehensive understanding of alternative and complementary techniques such as UPLC, GC, and LC-MS allows for a more holistic and scientifically sound approach to impurity profiling and quality control.[8][25]

By following the principles outlined in this guide, researchers and scientists can confidently develop and validate analytical methods that are not only compliant but also scientifically robust, ultimately contributing to the safety and efficacy of the final drug product.

V. References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. Available at:

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available at: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available at: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available at: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • A Review on Comparative study of HPLC and UPLC - Research Journal of Pharmacy and Technology. Available at: [Link]

  • HPLC vs UPLC: Resolution and Throughput Compared - Patsnap Eureka. Available at: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. Available at: [Link]

  • (PDF) A Review on Comparative study of HPLC and UPLC - Academia.edu. Available at: [Link]

  • Compared with common analyticl HPLC, what is the advantage of UPLC?. Available at: [Link]

  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. Available at: [Link]

  • Determination of Contaminants: HPLC vs. GC - Tentamus Group. Available at: [Link]

  • HPLC vs GC - A Beginner's Guide - Chromatography Today. Available at: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. Available at: [Link]

  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF - ResearchGate. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available at: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. Available at: [Link]

  • Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) - Waters Corporation. Available at: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. Available at: [Link]

Sources

Comparative

Spectroscopic Validation and Synthesis Comparison Guide: 1,5-Dichloro-2-iodo-3-nitrobenzene

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related halogenated isomers in drug discovery pipelines. 1,5-Dichloro-2-iodo-3-nitrobenzene is a critical, highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related halogenated isomers in drug discovery pipelines. 1,5-Dichloro-2-iodo-3-nitrobenzene is a critical, highly functionalized building block, most notably utilized in the synthesis of indolyldihydroxyquinones—a class of potent inhibitors targeting Cdc25 phosphatases (Cdc25A, Cdc25B, Cdc25C) which are heavily implicated in oncogenesis .

The core challenge in producing this intermediate lies in absolute regioselectivity. In this guide, we objectively compare the targeted Sandmeyer diazotization approach against direct electrophilic iodination, and provide a comprehensive spectroscopic validation framework to ensure structural integrity.

Synthesis Route Comparison: Regiocontrol vs. Statistical Mixtures

To synthesize 1,5-dichloro-2-iodo-3-nitrobenzene, chemists typically evaluate two primary pathways. The choice of route dictates not only the yield but the complexity of the downstream spectroscopic validation.

The Alternative: Direct Electrophilic Iodination Attempting direct iodination of 3,5-dichloronitrobenzene relies on the competing directing effects of the existing substituents. The nitro group is strongly deactivating and meta-directing, while the chlorines are weakly deactivating but ortho/para-directing. This results in electrophilic attack at multiple positions, yielding an intractable mixture of the target compound and its symmetric isomer, 1,3-dichloro-2-iodo-5-nitrobenzene. Chromatographic resolution of these isomers is notoriously inefficient due to their nearly identical retention factors.

The Preferred Product Route: Sandmeyer Diazotization By starting with 2,4-dichloro-6-nitrophenylamine, we leverage the amine group as a traceless directing group. The amine dictates the exact position of the incoming iodine atom via a diazonium intermediate, completely bypassing the regiochemical ambiguity of direct iodination and yielding a single, pure isomer .

Table 1: Performance Comparison of Synthesis Routes
ParameterSandmeyer Diazotization (Preferred)Direct Electrophilic Iodination (Alternative)
Regioselectivity >99% (Single asymmetric isomer)<60% (Isomeric mixture)
Overall Yield 75–85%30–40% (Post-chromatography)
Scalability Excellent (Standard aqueous conditions)Poor (Requires arduous separation)
Impurity Profile Trace unreacted amineHigh levels of 1,3-dichloro-2-iodo-5-nitrobenzene
Experimental Protocol: The Sandmeyer Self-Validating System

This protocol is adapted from the validated methodology used in the synthesis of Cdc25 phosphatase inhibitors . Every step is designed as a self-validating system to prevent side reactions and ensure high fidelity.

Materials:

  • 2,4-Dichloro-6-nitrophenylamine (10.3 mmol, 2.14 g)

  • Hydrochloric acid (37%, 20 mL)

  • Sodium nitrite (18.4 mmol, 1.27 g)

  • Potassium iodide (45.2 mmol, 7.5 g)

Step-by-Step Methodology:

  • Amine Salt Formation: Dissolve 2.14 g of 2,4-dichloro-6-nitrophenylamine in 20 mL of 37% HCl.

    • Causality: The highly acidic medium ensures complete protonation of the weakly basic amine (which is heavily deactivated by the ortho-nitro group), a prerequisite for successful nitrosation. Cool the mixture in an ice bath to 0–5 °C.

  • Diazotization: Dissolve 1.27 g of NaNO2 in 8 mL of deionized water. Add this solution dropwise to the amine mixture under vigorous stirring.

    • Causality: Slow addition maintains the internal temperature below 5 °C. If the temperature exceeds this threshold, the diazonium salt will prematurely decompose into a phenol derivative, drastically reducing the yield.

  • Filtration: After 15 minutes of stirring, filter the cold diazonium mixture through glass wool.

    • Causality: This physically removes any unreacted, insoluble starting material, ensuring a clean substitution in the subsequent step.

  • Iodination: Prepare a solution of 7.5 g KI in 20 mL of water. Pour the filtered diazonium solution directly into the KI solution.

    • Causality: The massive excess of iodide (approx. 4.5 equivalents) drives the equilibrium of the Sandmeyer-type displacement, minimizing competitive chlorination from the HCl solvent.

  • Workup & Visual Validation: Stir the resulting orange mixture at room temperature overnight.

    • Causality & Self-Validation: The continuous evolution of nitrogen gas bubbles and the persistence of the deep orange color serve as real-time, visual validation that the diazonium displacement is actively occurring. Once gas evolution ceases, extract with ethyl acetate, wash twice with 10% NaOH (to purge phenolic byproducts), dry over anhydrous Na2SO4, and concentrate under vacuum.

Spectroscopic Validation Framework

How do we unequivocally prove we synthesized 1,5-dichloro-2-iodo-3-nitrobenzene and not the 1,3-dichloro-2-iodo-5-nitrobenzene isomer? We employ a multi-modal spectroscopic approach to verify the exact mass, isotopic signature, and atomic connectivity.

Table 2: Spectroscopic Validation Data
Analytical MethodTarget Signal / Data PointStructural Confirmation (Causality)
GC-MS (EI) Molecular Ion: m/z 317Confirms the exact mass (calcd: 316.85) .
GC-MS (EI) Isotope Pattern: 9:6:1 ratioThe distinct M, M+2, M+4 peak ratio mathematically proves the presence of exactly two chlorine atoms.
¹H-NMR (CDCl₃) Two doublets, J ≈ 2.2 HzThe small coupling constant (⁴JHH) indicates the two aromatic protons are meta to each other (positions 4 and 6).
¹H-NMR (CDCl₃) Chemical Shifts: ~7.6 & ~8.0 ppmThe proton at C4 is highly deshielded by the adjacent nitro group, distinguishing it from the C6 proton.
FT-IR 1530 cm⁻¹ & 1350 cm⁻¹Confirms the asymmetric and symmetric stretching of the intact NO₂ group.

Critical Mechanistic Insight for NMR Validation: If the alternative direct iodination had occurred, producing the 1,3-dichloro-2-iodo-5-nitrobenzene isomer, the molecule would possess a plane of symmetry through the C2–C5 axis. Consequently, its two protons would be chemically equivalent and appear as a single singlet integrating to two protons. The presence of two distinct doublets in our product perfectly and objectively validates the asymmetric 1,5-dichloro-2-iodo-3-nitrobenzene structure.

Workflow Visualization

G Start 2,4-Dichloro-6-nitrophenylamine (Starting Material) Diazo Diazotization NaNO2, HCl, <5°C Start->Diazo Step 1 Iodination Iodination KI, H2O, RT Diazo->Iodination Step 2 Product 1,5-Dichloro-2-iodo-3-nitrobenzene (Target Product) Iodination->Product Workup Validation Spectroscopic Validation Product->Validation GCMS GC-MS (EI) m/z 317, 9:6:1 Cl2 pattern Validation->GCMS NMR 1H-NMR Two doublets (J ~ 2.2 Hz) Validation->NMR IR FT-IR 1530 & 1350 cm⁻¹ (NO2) Validation->IR

Workflow for the regioselective synthesis and spectroscopic validation of the target compound.

References
  • Inhibition of Cdc25 Phosphatases by Indolyldihydroxyquinones. Journal of Medicinal Chemistry. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,5-Dichloro-2-iodo-3-nitrobenzene

As a Senior Application Scientist, I approach the handling of highly functionalized halogenated nitroaromatics not merely as a compliance exercise, but as an exercise in predictive risk management. 1,5-Dichloro-2-iodo-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of highly functionalized halogenated nitroaromatics not merely as a compliance exercise, but as an exercise in predictive risk management. 1,5-Dichloro-2-iodo-3-nitrobenzene (CAS 189576-09-8) is a potent electrophilic building block frequently utilized in advanced drug development and agrochemical synthesis (). However, the very features that make it synthetically valuable—multiple electron-withdrawing halogens and a nitro group—also impart severe toxicological and reactive hazards.

To ensure absolute safety in the laboratory, protocols cannot be followed blindly; they must be understood mechanistically. This guide provides a self-validating system for the safe handling, PPE selection, and disposal of 1,5-Dichloro-2-iodo-3-nitrobenzene.

Part 1: Mechanistic Basis for Toxicity (The "Why")

To design an effective safety protocol, we must first understand the causality behind the chemical's toxicity. Halogenated nitrobenzenes are highly lipophilic and are rapidly absorbed through the skin, gastrointestinal tract, and respiratory system ()[1].

Once systemic, they undergo extensive biotransformation. The primary and most dangerous metabolic route is nitroreduction , facilitated by hepatic enzymes and gut microflora, which converts the nitro group into a phenylhydroxylamine intermediate ()[2]. This intermediate is a potent oxidizing agent that rapidly oxidizes the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, resulting in methemoglobinemia ()[3]. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal central nervous system depression ()[4].

ToxicityPathway HNB 1,5-Dichloro-2-iodo-3-nitrobenzene (Dermal/Inhalation Exposure) Nitroreductase Nitroreduction Pathway (Gut microflora / Hepatic enzymes) HNB->Nitroreductase Major Metabolic Route CYP450 Oxidation Pathway (Cytochrome P450) HNB->CYP450 Minor Metabolic Route Hydroxylamine Phenylhydroxylamine Intermediate (Potent Oxidizing Agent) Nitroreductase->Hydroxylamine Epoxides Reactive Epoxides & Phenols (Electrophilic Species) CYP450->Epoxides MetHb Hemoglobin Oxidation (Methemoglobinemia / Hypoxia) Hydroxylamine->MetHb Catalyzes Fe2+ to Fe3+ Hepato Cellular Damage (Hepatotoxicity) Epoxides->Hepato Covalent Binding to Proteins

Metabolic activation pathways of halogenated nitrobenzenes leading to systemic toxicity.

Part 2: Evidence-Based PPE Matrix

Because 1,5-Dichloro-2-iodo-3-nitrobenzene can be rapidly absorbed dermally and its particulates inhaled, standard laboratory PPE is insufficient. The selection of barrier materials must account for the high permeation rate of nitroaromatics. For instance, while nitrile gloves are ubiquitous in labs, they offer virtually no breakthrough resistance against liquid nitrobenzenes and are strictly contraindicated ()[5].

PPE CategoryRecommended SpecificationBreakthrough TimeScientific Rationale
Hand Protection (Optimal) Butyl Rubber (>15 mil)> 480 minutesButyl elastomer provides exceptional resistance to permeation by nitroaromatics, preventing systemic dermal absorption ()[6].
Hand Protection (Marginal) Neoprene~ 40 minutesOffers limited protection; suitable only for incidental splash contact, not total immersion ()[5].
Hand Protection (Avoid) Nitrile or Latex< 5 minutesRapid degradation and permeation by nitrobenzenes; offers false security and traps chemicals against the skin ()[5].
Respiratory Full-facepiece respirator with Organic Vapor (Filter A) cartridge or SCBAN/A (Continuous)Prevents inhalation of sublimated vapors or microcrystalline particulates. Full-face prevents ocular exposure ()[7].
Body Protection Tychem® suit or impervious lab coat over chemical-resistant apronN/AHalogenated nitrobenzenes are highly lipophilic and penetrate standard cotton lab coats instantly ()[4].

Part 3: Standard Operating Procedure (SOP): Handling & Experimental Workflow

Phase 1: Pre-Operational Verification

  • Engineering Controls: Verify that the chemical fume hood is fully operational with a face velocity between 100–120 feet per minute (fpm). Never handle this compound on an open bench ()[4].

  • PPE Inspection: Inspect butyl rubber gloves for pinhole leaks using the inflation method. Ensure the Tychem® suit is fully zipped and the SCBA/PAPR unit has sufficient battery/air supply and valid Filter A (organic vapor) cartridges ()[7].

  • Emergency Readiness: Confirm that a specialized chemical spill kit (containing diatomaceous earth or activated charcoal) and a safety shower are within a 10-second travel distance ()[8].

Phase 2: Weighing and Material Transfer

  • Static Mitigation: Utilize anti-static weighing spatulas and grounded analytical balances. Halogenated nitrobenzenes can accumulate electrostatic charge, presenting a localized ignition risk when dispersed as dust ()[9].

  • Closed-System Transfer: Perform all weighing inside a draft shield within the fume hood. For bulk transfers (>50g), utilize a glove box purged with inert gas (Nitrogen or Argon) to prevent microcrystalline aerosolization and exposure to ambient humidity.

Phase 3: Dissolution and Reaction Setup

  • Exotherm Control: When dissolving 1,5-Dichloro-2-iodo-3-nitrobenzene in organic solvents, add the solvent dropwise to the solid. Halogenated nitroaromatics can exhibit exothermic dissolution profiles.

  • Inert Atmosphere: Maintain the reaction vessel under an inert atmosphere. Explosive vapor-air mixtures can form at elevated temperatures (above 88°C for related nitroaromatics), and the presence of strong reducing agents can trigger runaway exothermic nitroreductions ()[4].

Phase 4: Post-Handling Decontamination

  • Doffing Protocol: Remove PPE in the following order to prevent secondary exposure: outer gloves, face shield, chemical suit, respirator, inner gloves.

  • Skin Cleansing: Immediately wash hands and face with copious amounts of mild soap and water. Critical Causality: Never use organic solvents (e.g., acetone, ethanol) to clean the skin. Solvents strip the skin's natural lipid barrier and exponentially increase the dermal absorption rate of any residual nitrobenzene ()[10].

Part 4: Emergency Response & Disposal Plan

Spill Containment Protocol

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the spill area. Do not breathe vapors or dust ()[7].

  • Containment: Don complete PPE (including SCBA). If the spill is liquid (dissolved product), cover it with a liquid-binding material such as sand, diatomaceous earth, or universal binding agents. Do not use combustible absorbents like sawdust ()[8].

  • Collection: If the spill is solid, do not sweep dry, as this generates toxic airborne dust. Carefully wet-brush the solid into an electrically protected, sealable polyethylene container ()[9].

Chemical Waste Disposal

  • Segregation: Strictly segregate halogenated nitrobenzene waste from combustible substances, reducing agents, strong oxidants, and strong acids to prevent spontaneous exothermic reactions ()[4].

  • Labeling: Label all waste containers clearly as "Toxic Halogenated Nitroaromatic Waste - Methemoglobinemia Hazard".

  • Final Disposal: Dispose of the sealed containers via a licensed hazardous waste contractor for high-temperature incineration. Never discharge into drains or sewers, as these compounds are highly toxic to aquatic life with long-lasting effects ()[8].

References

  • "NITROBENZENE MATERIAL SAFETY DATA SHEET" - Pallav Chemicals. URL: [Link]

  • "ICSC 0065 - NITROBENZENE" - International Labour Organization (ILO). URL: [Link]

  • "Safety Data Sheet: Nitrobenzene" - Carl ROTH. URL: [Link]

  • "Glove Material Breakthrough Time after Total Immersion" - University of Auckland. URL: [Link]

  • "Hand Protection Chemical Resistance Guide" - San Francisco State University (EHS). URL: [Link]

  • "1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7" - OECD SIDS. URL: [Link]

  • "1-CHLORO-4-NITROBENZENE CAS N°:100-00-5" - OECD SIDS. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloro-2-iodo-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,5-Dichloro-2-iodo-3-nitrobenzene
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